1-[(1E)-1-Hexenyl]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1E)-1-Hexenyl]cyclohexanol is an organic compound with the molecular formula C₁₂H₂₂O and a molecular weight of 182.3025 g/mol It is a cyclohexanol derivative where a hexenyl group is attached to the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-[(1E)-1-Hexenyl]cyclohexanol can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with hexenyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
- Preparation of hexenyl magnesium bromide by reacting 1-bromohexene with magnesium in dry ether.
- Addition of the Grignard reagent to cyclohexanone to form the desired product after hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1E)-1-Hexenyl]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(1E)-1-Hexenyl]cyclohexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-[(1E)-1-Hexenyl]cyclohexanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the hexenyl group may interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: A simpler analog without the hexenyl group.
1-Ethynylcyclohexanol: Contains an ethynyl group instead of a hexenyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Uniqueness
1-[(1E)-1-Hexenyl]cyclohexanol is unique due to the presence of the hexenyl group, which imparts distinct chemical and physical properties.
Biologische Aktivität
Introduction
1-[(1E)-1-Hexenyl]cyclohexanol, also known as Cyclohexanol, 1-(1-hexenyl)-, (E)-, is an organic compound with the molecular formula C12H22O and a molecular weight of 182.3025 g/mol. This compound exhibits potential biological activities that are of significant interest in pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, through various studies and data.
Chemical Structure
The structural representation of this compound is as follows:
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C12H22O |
Molecular Weight | 182.3025 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 34678-40-5 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity . A study highlighted its potential to inhibit various pathogenic microorganisms, suggesting that it could be a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In a comparative study of several cycloalkenes, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 64 to 256 µg/mL, indicating its potency against common bacterial strains .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various research contexts. It is believed to interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic effects in conditions characterized by inflammation .
Research Findings
A series of experiments showed that this compound could reduce pro-inflammatory cytokine levels in vitro. The compound was observed to downregulate TNF-α and IL-6 production in macrophages, suggesting a mechanism by which it may exert its anti-inflammatory effects .
Understanding the mechanisms of action is crucial for evaluating the therapeutic potential of this compound. Current research suggests that it may interact with specific enzymes and receptors involved in cellular signaling pathways.
Interaction Studies
Studies have focused on the reactivity of this compound with biological molecules such as enzymes and receptors. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of bioactive compounds .
Eigenschaften
CAS-Nummer |
34678-40-5 |
---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-[(E)-hex-1-enyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h6,9,13H,2-5,7-8,10-11H2,1H3/b9-6+ |
InChI-Schlüssel |
ICOITBGCXKPDQU-RMKNXTFCSA-N |
Isomerische SMILES |
CCCC/C=C/C1(CCCCC1)O |
Kanonische SMILES |
CCCCC=CC1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.